molecular formula C12H14N4O2S B2473142 N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide CAS No. 1797086-18-0

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2473142
CAS No.: 1797086-18-0
M. Wt: 278.33
InChI Key: AHABVBIUUYYYTI-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of thiazole, piperidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

For instance, some thiazole derivatives have shown to disrupt processes related to DNA replication .

Molecular Mechanism

Thiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied for their effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been reported to interact with various enzymes or cofactors .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters or binding proteins .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperidine moiety, and finally, the formation of the oxazole ring. Common reagents used in these reactions include thionyl chloride, piperidine, and various carboxylic acids. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of thiazole, piperidine, and oxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-11(10-1-4-14-18-10)15-9-2-6-16(7-3-9)12-13-5-8-19-12/h1,4-5,8-9H,2-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABVBIUUYYYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NO2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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